1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)butan-1-one
説明
This compound features a triazolopyrimidine core fused with a piperazine moiety via a butan-1-one linker. The triazole ring is substituted with an ethyl group at the 3-position, distinguishing it from analogs with bulkier or aromatic substituents. Its molecular formula is C₁₆H₂₂N₈O, with a molecular weight of 342.41 g/mol.
特性
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-3-5-11(22)19-6-8-20(9-7-19)13-12-14(16-10-15-13)21(4-2)18-17-12/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUMFOWTMPKKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
The compound interacts with its target, EGFR, by binding to it and inhibiting its function. This inhibition prevents the receptor from sending signals for cell proliferation and survival, thereby potentially slowing down or stopping the growth of cancer cells.
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the biomolecules’ function.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects.
Dosage Effects in Animal Models
The effects of 1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
類似化合物との比較
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b)
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide)
- Structure : Benzoxazole and sulfide substituents.
- Activity : Potent NADPH oxidase inhibitor (IC₅₀ = 0.7 μM), targeting reactive oxygen species (ROS) pathways .
- Key Difference : The sulfide and benzoxazole groups introduce electronegative regions, altering redox activity compared to the ethyl/piperazine-based target compound .
Variations in the Ketone Linker
| Compound | Linker Chain | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | Butanone | 342.41 | ~2.5 | 0.12 (pH 7.4) |
| 7b (Acetyl linker) | Ethanone | 295.28 | ~1.2 | 0.45 (pH 7.4) |
| RG7774 (Pyrrolidin-3-ol) | N/A | 399.44 | ~1.8 | 1.10 (pH 7.4) |
*Calculated using ChemAxon.
- Butanone vs. Ethanone: The longer chain in the target compound increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. RG7774’s hydroxylated pyrrolidine enhances solubility (1.10 mg/mL) but limits CNS penetration .
Piperazine Substitutions
Patent Derivatives (EP 2023/39)
- Examples : 7-(4-Ethylpiperazin-1-yl), 7-[4-(2-hydroxyethyl)piperazin-1-yl].
- Impact : Ethyl or hydroxyethyl groups on piperazine improve metabolic stability and reduce CYP450 interactions. The target compound’s unsubstituted piperazine may exhibit faster clearance but higher flexibility for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
